molecular formula C10H16N4O2S B2588689 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide CAS No. 36162-24-0

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N,N-diethylacetamide

Cat. No. B2588689
CAS RN: 36162-24-0
M. Wt: 256.32
InChI Key: GVLGYMNNHQFLQC-UHFFFAOYSA-N
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Description

The compound [(4-amino-6-hydroxypyrimidin-2-yl)thio]acetic acid , which has a similar structure, is a solid substance with a molecular weight of 201.21 .


Synthesis Analysis

In a study, anticonvulsants were synthesized starting from 6-amino-2-thiopyrimidine, which was obtained from a reaction between thiourea and ethyl cyanoacetate . The targeted thioacetamide derivatives were synthesized by alkylation of 6-amino-2-thiopyrimidine with the corresponding 2-chloroacetamides .


Molecular Structure Analysis

The structure of the synthesized compounds was determined using 1H and 13C NMR spectroscopy, LS/MS, and elemental analysis .


Chemical Reactions Analysis

The synthesis involved a reaction between thiourea and ethyl cyanoacetate to obtain 6-amino-2-thiopyrimidine . This was followed by alkylation with 2-chloroacetamides .


Physical And Chemical Properties Analysis

The compound [(4-amino-6-hydroxypyrimidin-2-yl)thio]acetic acid is a solid substance stored at room temperature . Its molecular weight is 201.21 .

Scientific Research Applications

Synthesis and Biological Applications

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, the synthesis of new pyrimidine derivatives has been explored, leading to compounds with significant analgesic effects and anti-inflammatory properties in the carrageenan-induced paw edema model (Nofal et al., 2011).

Anticancer and Antiviral Activities

Furthermore, research on pyrimidine compounds has shown promising anticancer and antiviral activities. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have exhibited inhibition against herpes viruses and retroviruses, highlighting their potential as antiviral agents (Holý et al., 2002). Additionally, certain pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain have shown selective inhibition of cell proliferation in cells expressing folate receptors, demonstrating significant antitumor activity both in vitro and in vivo (Wang et al., 2011).

Antimicrobial and Anticonvulsant Effects

Research has also focused on the antimicrobial and anticonvulsant potential of pyrimidine derivatives. Synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives has shown moderate anticonvulsant activity, highlighting the correlation between molecular structure and biological activity (Severina et al., 2020). In addition, a series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized using green chemistry methodologies demonstrated mild to moderate antimicrobial activity (Gupta et al., 2014).

Mechanism of Action

The synthesized compounds showed anticonvulsant activity, with one lead compound demonstrating the ability to prevent lethality, reduce the number and severity of seizures, and increase the latency period . The molecular docking study showed the affinity of the lead compound to GABA A, GABA AT, Carbonic Anhydrase II, and NMDA receptors .

Future Directions

The research on these compounds is ongoing, with the aim of developing new potential anticonvulsants . The synthesized compounds have shown promising results in preliminary tests, and further studies are needed to fully understand their potential therapeutic applications .

properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-3-14(4-2)9(16)6-17-10-12-7(11)5-8(15)13-10/h5H,3-4,6H2,1-2H3,(H3,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLGYMNNHQFLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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